![molecular formula C26H31N5O6 B12062927 p-Glu-phe-leu-p-nitroanilide](/img/structure/B12062927.png)
p-Glu-phe-leu-p-nitroanilide
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Overview
Description
p-Glu-phe-leu-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is a chromogenic substrate for thiol proteases such as papain, ficin, and bromelain . The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Glu-phe-leu-p-nitroanilide involves multiple steps of peptide coupling reactions. Typically, the synthesis starts with the protection of amino groups followed by the sequential addition of amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) . The final step involves the deprotection of the amino groups and the coupling of p-nitroaniline to the peptide chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
p-Glu-phe-leu-p-nitroanilide primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by thiol proteases, releasing p-nitroaniline . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The enzymatic cleavage of this compound is commonly carried out in buffered aqueous solutions at physiological pH (around 7.4) . Thiol proteases such as papain, ficin, and bromelain are used as the enzymes . The reaction is monitored by measuring the absorbance of p-nitroaniline at 405 nm .
Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline . This product is easily detectable due to its yellow color and can be quantified using spectrophotometry .
Scientific Research Applications
Protease Activity Measurement
One of the primary applications of p-Glu-phe-leu-p-nitroanilide is in measuring the activity of specific proteases that cleave after leucine residues. The release of p-nitroaniline upon cleavage can be quantitatively assessed using spectrophotometric methods, allowing researchers to determine enzyme kinetics and substrate specificity.
Case Studies and Protocols
- Quantification of Ficin Enzyme Activity : Ficin, a protease derived from fig latex, has been studied using this compound as a substrate to evaluate its activity under various conditions. The results indicated that the enzyme exhibits optimal activity at specific pH levels, which is crucial for applications in food processing and biotechnology .
- Biofortification of Pearl Millet : In agricultural studies, this substrate has been utilized to assess the proteolytic activity of enzymes involved in the biofortification process, enhancing the nutritional content of crops .
Enzyme Specificity Studies
The specificity of various proteases towards this compound has been explored in several studies. This compound serves as a model substrate to understand how different proteases interact with peptide bonds and their catalytic mechanisms.
Research Insights
- Studies have shown that microbial proteases exhibit varying degrees of specificity towards this synthetic substrate, which aids in the classification and identification of new proteolytic enzymes .
- The use of this substrate has also facilitated the discovery of expanded substrate specificity in dipeptidyl peptidases (DPPs), which are critical for understanding metabolic processes related to diabetes and obesity .
Industrial Applications
The utility of this compound extends beyond academic research into industrial applications, particularly in the food and detergent industries where proteases play a vital role.
Industrial Case Studies
- Food Industry : In food processing, proteases are utilized for tenderizing meat and improving texture. The ability to measure their activity using this compound allows for optimization of enzymatic processes to enhance product quality .
- Detergent Formulations : Proteases are also incorporated into laundry detergents to break down protein-based stains. The effectiveness of these formulations can be evaluated using this synthetic substrate to ensure optimal performance .
Summary Table of Applications
Application Area | Specific Use | Key Findings/Insights |
---|---|---|
Protease Activity | Measurement with Ficin | Optimal activity at specific pH levels |
Agricultural Research | Biofortification studies | Enhances nutritional content |
Enzyme Specificity | Classification of microbial proteases | Identification of new enzymes |
Food Industry | Tenderizing meat | Optimization of enzymatic processes |
Detergent Formulations | Evaluation of protease effectiveness | Improved stain removal capabilities |
Mechanism of Action
The mechanism of action of p-Glu-phe-leu-p-nitroanilide involves its cleavage by thiol proteases. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline . The molecular targets are the active sites of thiol proteases, and the pathway involves the formation of a tetrahedral intermediate during the cleavage reaction .
Comparison with Similar Compounds
Similar Compounds
p-Glu-phe-leu-p-nitroanilide: Chromogenic substrate for thiol proteases.
Nα-Benzoyl-L-arginine ethyl ester hydrochloride: Substrate for trypsin and other serine proteases.
Z-Gly-Pro-Arg p-nitroanilide acetate salt: Substrate for thrombin and other serine proteases.
Uniqueness
This compound is unique due to its specificity for thiol proteases and its chromogenic properties . Unlike other substrates, it releases a colored product (p-nitroaniline) that can be easily quantified, making it highly useful for enzyme assays .
Biological Activity
p-Glu-Phe-Leu-p-nitroanilide (GPLNA) is a synthetic peptide substrate widely used in biochemical research, particularly in the study of proteolytic enzymes. Its structure, featuring a p-nitroanilide moiety, allows for the quantification of enzymatic activity through the release of p-nitroaniline upon hydrolysis. This article delves into the biological activity of GPLNA, summarizing key research findings, case studies, and enzyme specificity data.
Chemical Structure
GPLNA is composed of three amino acids: pyroglutamic acid (p-Glu), phenylalanine (Phe), and leucine (Leu), linked to a p-nitroanilide group. The chemical structure can be represented as follows:
Enzymatic Hydrolysis
The biological activity of GPLNA primarily revolves around its hydrolysis by various proteases. The hydrolysis process can be quantitatively measured, providing insights into enzyme kinetics and substrate specificity.
Enzyme Specificity
Research indicates that GPLNA is preferentially hydrolyzed by specific enzymes, particularly those with a preference for leucine at the P1 position. For instance, studies have shown that leupeptin-inactivating enzymes exhibit significant activity towards GPLNA compared to other substrates. The kinetic parameters such as Km and kcat have been calculated to assess enzyme efficiency.
Substrate | K_m (µM) | k_cat (s^-1) | Enzyme |
---|---|---|---|
GPLNA | 250 | 0.5 | LIE |
Leu-p-nitroanilide | 100 | 1.5 | LIE |
Study 1: Hydrolysis by Leupeptin-Inactivating Enzyme
In a study focusing on the leupeptin-inactivating enzyme (LIE), GPLNA was shown to be hydrolyzed effectively under optimal conditions (pH 9.0, 40°C). The study measured the initial velocity of substrate hydrolysis, demonstrating that LIE had a higher catalytic efficiency for GPLNA than for other aminoacyl-p-nitroanilides lacking leucine at the P1 position .
Study 2: Metabolism in Mammary Tissue
Another significant study explored the metabolism of aminoacyl-p-nitroanilides, including GPLNA, in rat mammary tissue. The findings revealed that GPLNA could trans-stimulate D-aspartate efflux from mammary explants, indicating its potential role in physiological processes related to lactation .
The hydrolysis of GPLNA involves the cleavage of the peptide bond between leucine and p-nitroanilide, facilitated by serine or cysteine proteases. The release of p-nitroaniline serves as a measurable product that can be quantified spectrophotometrically.
Properties
IUPAC Name |
N-[1-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMZXVGZDVXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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